REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH:9]([F:11])[F:10].CN(C)[CH:14]=[O:15].Cl>C1COCC1>[F:10][CH:9]([F:11])[C:3]1[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=1[CH:14]=[O:15]
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Name
|
|
Quantity
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4.39 g
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Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)F)C(F)F
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
1.813 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
-20 °C
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Type
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CUSTOM
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Details
|
The resulting solution was stirred at −20° C. for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
the mixture stirred for a further 1 hour
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Duration
|
1 h
|
Type
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TEMPERATURE
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Details
|
maintaining the temperature in the range −15 to −20° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
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Type
|
EXTRACTION
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Details
|
the mixture was extracted with EtOAc (150 mL)
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Type
|
WASH
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Details
|
The organic layer was washed with saturated sodium bicarbonate (120 mL)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash silica chromatography, elution gradient 5 to 10% EtOAc in isohexane
|
Type
|
CUSTOM
|
Details
|
Pure fractions were evaporated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=O)C=C(C=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.25 g | |
YIELD: PERCENTYIELD | 36.8% | |
YIELD: CALCULATEDPERCENTYIELD | 36.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |